N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine
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Overview
Description
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine is a compound that features a unique combination of an adamantane core and a thiophene-substituted isoxazole ring. This structure imparts the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroximinoyl chlorides with iodinated terminal alkynes.
Attachment of the Thiophene Group: The thiophene group is introduced through a cyclization reaction involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Coupling with Adamantane: The final step involves coupling the thiophene-substituted isoxazole with an adamantane derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization using ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of critical biological processes, making the compound effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophenyl)]
Uniqueness
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine is unique due to its combination of an adamantane core with a thiophene-substituted isoxazole ring. This structure imparts the compound with enhanced stability and biological activity compared to other similar compounds. The adamantane core provides rigidity and resistance to metabolic degradation, while the thiophene and isoxazole rings contribute to its biological activity .
Properties
Molecular Formula |
C18H22N2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C18H22N2OS/c1-2-17(22-3-1)16-7-15(20-21-16)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14,19H,4-6,8-11H2 |
InChI Key |
PBZWFIHUWUZQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=NOC(=C4)C5=CC=CS5 |
Origin of Product |
United States |
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